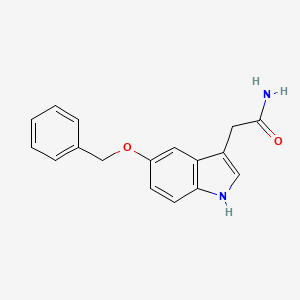![molecular formula C18H14N2O2 B1595210 2-[2-(1H-インドール-3-イル)エチル]イソインドール-1,3-ジオン CAS No. 15741-71-6](/img/structure/B1595210.png)
2-[2-(1H-インドール-3-イル)エチル]イソインドール-1,3-ジオン
概要
説明
3-(2-Phthalimidoethyl)indole, also known as CX5461, is a small molecule that has gained attention among scientists due to its promising anticancer properties. It is a type of chemical entity .
Synthesis Analysis
The synthesis of indole derivatives, including 3-(2-Phthalimidoethyl)indole, involves various strategies. Indole synthesis involves a two-step reaction, which is highly influenced by reaction thermodynamics . The synthesis of indole derivatives in water has also been reported .Molecular Structure Analysis
The molecular formula of 3-(2-Phthalimidoethyl)indole is C18H14N2O2 . Its average mass is 290.316 Da . The molecule has a density of 1.4±0.1 g/cm3, a boiling point of 518.9±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .Chemical Reactions Analysis
Indole derivatives, including 3-(2-Phthalimidoethyl)indole, have been used in various chemical reactions. For instance, they have been used in the construction of chiral permanent porous hydrogen-bonded frameworks for heterogeneous asymmetric catalysis .Physical And Chemical Properties Analysis
3-(2-Phthalimidoethyl)indole has a molar refractivity of 83.7±0.3 cm3, a polar surface area of 53 Å2, and a polarizability of 33.2±0.5 10-24 cm3 . It also has a surface tension of 66.6±3.0 dyne/cm and a molar volume of 213.3±3.0 cm3 .科学的研究の応用
医薬品合成
化合物NSC697251は、インドールと構造的に類似しているため、医薬品の合成に使用されてきました。インドールは、多くの治療薬の核心となる成分です。 例えば、インドール誘導体は、抗炎症作用や鎮痛作用など、さまざまな生物活性で知られています 。NSC697251を他の薬理活性分子と結合させることによって新規化合物を合成することで、有効性を高め、副作用を軽減した新薬の開発につながる可能性があります。
神経疾患研究
NSC697251を含むインドール誘導体は、神経疾患の治療における潜在的な役割について研究されてきました。 これらの化合物は、神経伝達物質系を調節することができ、パーキンソン病、アルツハイマー病、うつ病などの治療を標的にする治療法に不可欠です 。この分野の研究は、血液脳関門を通過し、中枢神経系内で治療効果を示す誘導体の合成に焦点を当てています。
抗HIV研究
NSC697251は、抗HIV療法における潜在的な用途について検討されています。 インドール誘導体は、HIV-1の阻害剤として、分子ドッキング研究で有望な結果を示しており、NSC697251は、新規抗レトロウイルス薬の開発候補となる可能性があります 。ウイルスタンパク質と相互作用し、その機能を阻害する化合物の能力は、重要な調査分野です。
癌治療
インドール部分は、多くの天然および合成化合物に存在し、抗癌作用を持っています。NSC697251は、癌細胞の増殖を阻害し、アポトーシスを誘導する可能性について研究されています。 癌治療におけるその応用は、癌細胞で調節不全となっている細胞シグナル伝達経路を妨げる能力に基づいています .
抗炎症作用
NSC697251は、インドールと構造的に類似していることから、抗炎症剤としての可能性が示唆されています。 インドール誘導体は、シクロオキシゲナーゼ酵素を阻害することが知られており、炎症性プロスタグランジンの産生を抑制します 。この特性は、関節炎やその他の炎症性疾患などの治療法の開発に利用されています。
材料科学
NSC697251を含むインドール誘導体は、材料科学、特に有機発光ダイオード(OLED)の開発に用途があります。 その構造的および電子的特性により、ディスプレイおよび照明技術に使用されているOLEDの放射層として使用できます .
抗菌研究
NSC697251の抗菌特性に関する研究は現在進行しており、さまざまな細菌および真菌病原体に対する有効性が調査されています。 化合物は、微生物の細胞壁を破壊したり、必須酵素を阻害したりする能力があるため、新しい抗生物質療法の候補となっています .
化学合成と触媒
NSC697251は、複雑な有機分子の構築のためのビルディングブロックとして、化学合成に使用されます。 その反応性により、さまざまな化学結合を形成することが可能になり、触媒および有機化学における潜在的な用途を持つ複素環構造の合成において貴重な化合物となります .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h1-8,11,19H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQDVULJSRMFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302252 | |
| Record name | 3-(2-Phthalimidoethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15741-71-6 | |
| Record name | 15741-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Phthalimidoethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

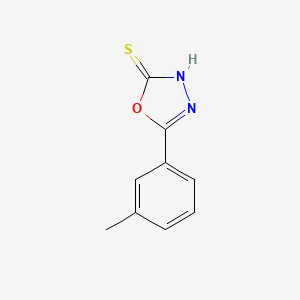
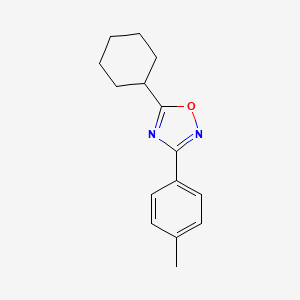
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)
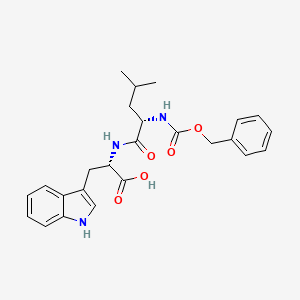

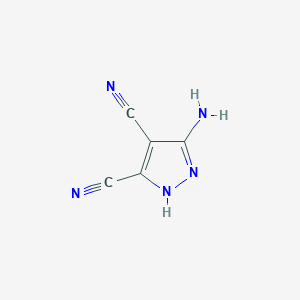
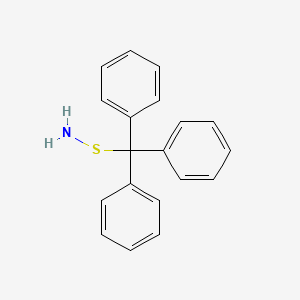

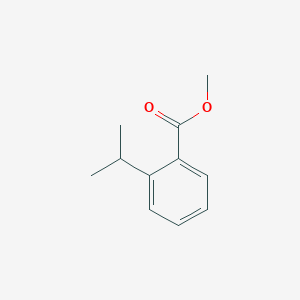
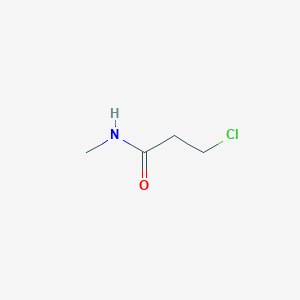
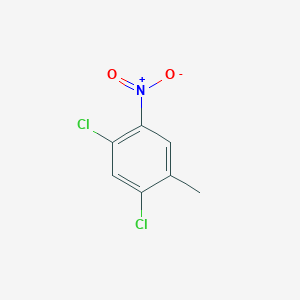
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ol](/img/structure/B1595148.png)
